molecular formula C23H19BrN2O3 B2597435 7-bromo-4-(3-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 533876-41-4

7-bromo-4-(3-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No. B2597435
CAS RN: 533876-41-4
M. Wt: 451.32
InChI Key: DTTWRGIOBWNOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-4-(3-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a useful research compound. Its molecular formula is C23H19BrN2O3 and its molecular weight is 451.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Receptor Affinity

Research on benzodiazepines like 7-bromo-4-(3-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one has explored their structural characteristics and affinity toward central nervous system receptors. Pavlovsky et al. (2007) performed X-ray diffraction structural analysis on related compounds, revealing their molecular and crystal structures, and assessed their affinity toward central nervous and peripheral benzodiazepine receptors through radioligand analysis (Pavlovsky et al., 2007).

Synthesis of Heterocyclic Compounds

The compound is a crucial intermediate in the synthesis of various heterocyclic compounds. Research by Adnan et al. (2014) involved the synthesis of oxazepine, pyrazole, and isoxazole derivatives, highlighting its versatility in producing a wide array of heterocyclic structures (Adnan et al., 2014).

Molecular and Crystal Structure Determination

The compound's structure, including its molecular and crystal forms, has been determined through methods like X-ray crystallography and IR spectroscopy, providing in-depth insight into its physical and chemical properties (Власюк et al., 2013).

Antiproliferative Effects

Benzodiazepines have been studied for their potential antiproliferative effects on cancer cells. Kim et al. (2011) reported the synthesis of benzodiazepin derivatives and their antiproliferative activities against melanoma and hematopoietic cell lines, indicating their potential in cancer treatment (Kim et al., 2011).

Anti-inflammatory Activity

Derivatives of benzodiazepines, including those structurally similar to this compound, have been synthesized and evaluated for their anti-inflammatory properties, contributing to the field of anti-inflammatory drug development (Labanauskas et al., 2004).

properties

IUPAC Name

7-bromo-4-(3-methoxybenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O3/c1-29-18-9-5-8-16(12-18)23(28)26-14-21(27)25-20-11-10-17(24)13-19(20)22(26)15-6-3-2-4-7-15/h2-13,22H,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTWRGIOBWNOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.